2-oxo-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2H-chromene-3-carboxamide
CAS No.: 946213-47-4
Cat. No.: VC11909676
Molecular Formula: C22H22N2O5S
Molecular Weight: 426.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946213-47-4 |
|---|---|
| Molecular Formula | C22H22N2O5S |
| Molecular Weight | 426.5 g/mol |
| IUPAC Name | 2-oxo-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)chromene-3-carboxamide |
| Standard InChI | InChI=1S/C22H22N2O5S/c1-2-12-30(27,28)24-11-5-7-15-13-17(9-10-19(15)24)23-21(25)18-14-16-6-3-4-8-20(16)29-22(18)26/h3-4,6,8-10,13-14H,2,5,7,11-12H2,1H3,(H,23,25) |
| Standard InChI Key | ABKZMXKYSKEGPD-UHFFFAOYSA-N |
| SMILES | CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O |
| Canonical SMILES | CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O |
Introduction
Potential Biological Activity
Compounds with similar structures, such as those containing tetrahydroquinoline or sulfonamide functionalities, often exhibit significant biological properties. These include anti-inflammatory and anticancer activities, as well as potential roles as enzyme inhibitors in pathways related to cancer and infectious diseases.
Synthesis and Applications
The synthesis of such compounds typically involves multiple steps, including the formation of the tetrahydroquinoline and sulfonamide groups, followed by their attachment to the chromene derivative. Applications may include drug design and development, particularly in targeting specific enzymes or receptors within biological systems.
Research Findings and Challenges
While detailed research findings on this specific compound are not available, studies on similar compounds suggest potential therapeutic applications. Future research should focus on elucidating the interactions of this compound with biological systems to understand its implications in drug design and development.
Data Table: Comparison of Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume